![molecular formula C15H16N4O3 B5756217 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine, also known as GW 501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first discovered in the 1990s and has since been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 works by activating PPAR-delta, a nuclear receptor that plays a key role in regulating energy metabolism. This activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy expenditure, resulting in improved endurance and fat loss.
Efectos Bioquímicos Y Fisiológicos
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved endurance and fat loss. Additionally, it has been shown to improve insulin sensitivity and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 in lab experiments is its potential to improve endurance and increase fat loss in animal models. This makes it a useful tool for studying obesity and metabolic disorders. However, there are also limitations to its use, including potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes. Additionally, further studies are needed to fully understand its neuroprotective effects and its potential as a treatment for cognitive disorders. Finally, research is needed to determine the long-term safety and efficacy of 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 in humans.
Métodos De Síntesis
The synthesis of 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 involves several steps, including the reaction of 6-methyl-2-nitroaniline with 4-chlorobutyryl chloride to form 4-chloro-6-methyl-2-(4-nitrophenyl)pyrimidine. This intermediate is then reacted with morpholine to yield 4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516.
Aplicaciones Científicas De Investigación
4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine 501516 has been found to have several potential applications in scientific research. It has been shown to improve endurance and increase fat loss in animal studies, making it a potential treatment for obesity and metabolic disorders. Additionally, it has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
Propiedades
IUPAC Name |
4-[6-methyl-2-(4-nitrophenyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-11-10-14(18-6-8-22-9-7-18)17-15(16-11)12-2-4-13(5-3-12)19(20)21/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFXEMMEBLIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

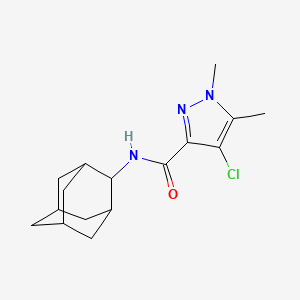

![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)

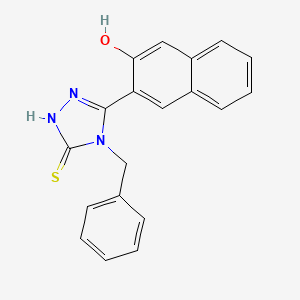
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)
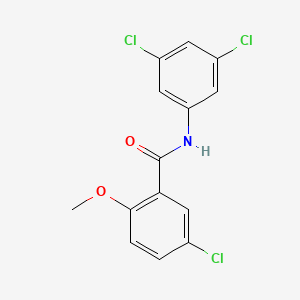
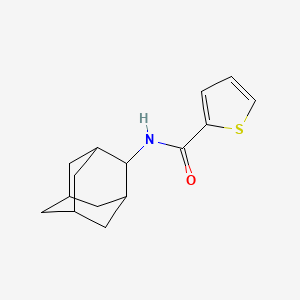
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)
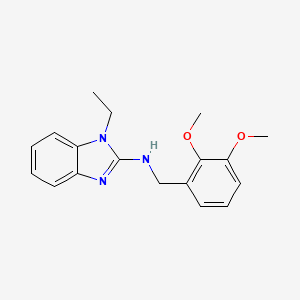
![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)